molecular formula C12H14ClN B3004348 2-(4-ethynylphenyl)pyrrolidine hydrochloride CAS No. 2377033-22-0

2-(4-ethynylphenyl)pyrrolidine hydrochloride

Cat. No.: B3004348
CAS No.: 2377033-22-0
M. Wt: 207.7
InChI Key: YIHFLXLCRKKMGJ-UHFFFAOYSA-N
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Description

2-(4-ethynylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H14ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group attached to a phenyl ring

Chemical Reactions Analysis

Types of Reactions

2-(4-ethynylphenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-ethynylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethynylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethynylphenyl)pyrrolidine
  • 2-(4-ethynylphenyl)pyrrolidine hydrobromide
  • 2-(4-ethynylphenyl)pyrrolidine sulfate

Uniqueness

2-(4-ethynylphenyl)pyrrolidine hydrochloride is unique due to its specific combination of the ethynyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2-(4-ethynylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12;/h1,5-8,12-13H,3-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHFLXLCRKKMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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